6-chloro-4-N-(1-methylcyclopropyl)pyrimidine-2,4-diamine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Scientific Research Applications
Anti-inflammatory Applications
Pyrimidines, including compounds like 6-chloro-4-N-(1-methylcyclopropyl)pyrimidine-2,4-diamine, have been studied for their anti-inflammatory effects. These compounds are known to inhibit various inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others, showcasing potential in the development of new anti-inflammatory agents. Detailed structure-activity relationships (SARs) provide insights into the synthesis of novel pyrimidine analogs with enhanced activities and minimal toxicity (Rashid et al., 2021).
Biological Activities and SARs
The pyrimidine nucleus, integral to compounds like this compound, demonstrates a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The position of substituents significantly influences these activities, offering a foundation for future research to identify lead molecules for various therapeutic applications (Natarajan et al., 2022).
Anti-Alzheimer's Research
Research into pyrimidine derivatives also extends to potential treatments for neurological disorders like Alzheimer's disease. Pyrimidine scaffolds are investigated for their role in inhibiting adverse effects of Alzheimer's agents, focusing on reducing or rehabilitating neurological disorders. This highlights the pharmacological advancements of pyrimidine moiety as therapeutics for neurodegenerative diseases (Das et al., 2021).
Optoelectronic Materials
Pyrimidine and quinazoline derivatives, related to the pyrimidine structure, are explored for their applications in optoelectronics. Incorporating pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the diverse applicability of pyrimidine derivatives beyond pharmacological activity (Lipunova et al., 2018).
properties
IUPAC Name |
6-chloro-4-N-(1-methylcyclopropyl)pyrimidine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c1-8(2-3-8)13-6-4-5(9)11-7(10)12-6/h4H,2-3H2,1H3,(H3,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRBTWZAHCEVJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NC2=CC(=NC(=N2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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